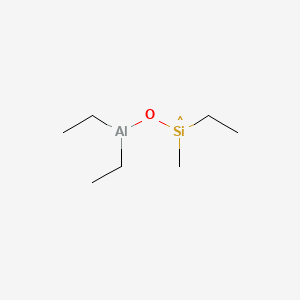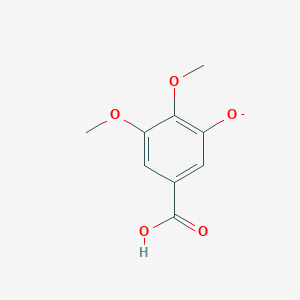
5-Carboxy-2,3-dimethoxyphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxy-2,3-dimethoxyphenolate is an aromatic compound with a carboxyl group and two methoxy groups attached to a phenolate ring
Métodos De Preparación
The synthesis of 5-Carboxy-2,3-dimethoxyphenolate can be achieved through several routes. One common method involves the reaction of 2,3-dimethoxyphenol with a carboxylating agent under specific conditions. Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity. For example, the process for the preparation of similar compounds like 5-carboxyphthalide involves adding terephthalic acid to fuming sulfuric acid containing at least 20% of SO3, followed by the addition of formaldehyde and heating the mixture at a temperature of 120-145°C .
Análisis De Reacciones Químicas
5-Carboxy-2,3-dimethoxyphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
5-Carboxy-2,3-dimethoxyphenolate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 5-Carboxy-2,3-dimethoxyphenolate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .
Comparación Con Compuestos Similares
5-Carboxy-2,3-dimethoxyphenolate can be compared with other similar compounds such as:
Protocatechuate: Another aromatic compound with similar functional groups but different substitution patterns.
5-Carboxy-2-hydroxymuconate-6-semialdehyde: A compound involved in the degradation of aromatic compounds.
5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid: A coordination compound with unique structural properties .
Propiedades
IUPAC Name |
5-carboxy-2,3-dimethoxyphenolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3,(H,11,12)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIBQVFJXGQICQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9O5- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)
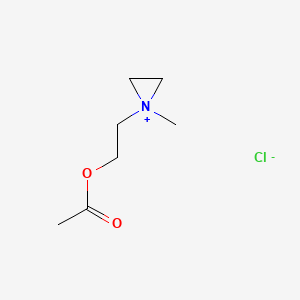

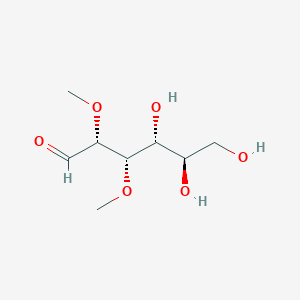

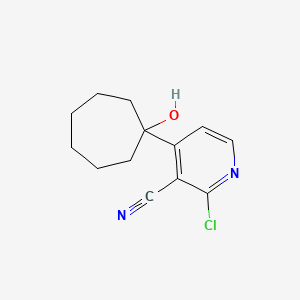
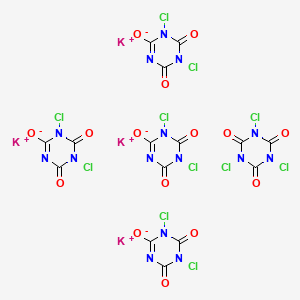
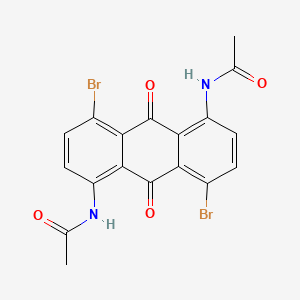
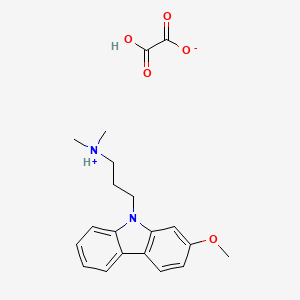


![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
